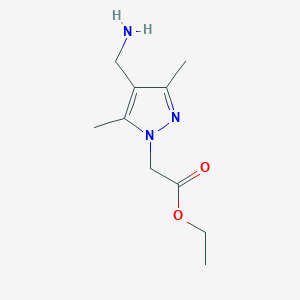Ethyl 2-(4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl)acetate
CAS No.: 1155596-41-0
Cat. No.: VC8209826
Molecular Formula: C10H17N3O2
Molecular Weight: 211.26
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1155596-41-0 |
|---|---|
| Molecular Formula | C10H17N3O2 |
| Molecular Weight | 211.26 |
| IUPAC Name | ethyl 2-[4-(aminomethyl)-3,5-dimethylpyrazol-1-yl]acetate |
| Standard InChI | InChI=1S/C10H17N3O2/c1-4-15-10(14)6-13-8(3)9(5-11)7(2)12-13/h4-6,11H2,1-3H3 |
| Standard InChI Key | GLXVMRDARZIJBU-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CN1C(=C(C(=N1)C)CN)C |
| Canonical SMILES | CCOC(=O)CN1C(=C(C(=N1)C)CN)C |
Introduction
Structural Characteristics
The molecular formula of ethyl 2-(4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl)acetate is C₁₁H₁₈N₃O₂, with a molecular weight of 236.28 g/mol. Its structure includes:
-
A pyrazole ring substituted with methyl groups at positions 3 and 5.
-
An aminomethyl (-CH₂NH₂) group at position 4 of the pyrazole ring.
-
An ethyl acetate side chain linked to the nitrogen atom at position 1.
The presence of both electron-donating (methyl, aminomethyl) and electron-withdrawing (ester) groups creates a balanced electronic environment, enhancing its reactivity and interaction with biological targets .
Comparative Structural Analysis
A comparison with related pyrazolone derivatives highlights distinct structural modifications and their implications:
The aminomethyl group in the target compound introduces potential for hydrogen bonding and nucleophilic reactivity, distinguishing it from analogs with formyl or simple amino substituents .
Synthesis Methods
The synthesis of pyrazolone derivatives typically involves cyclocondensation reactions between hydrazines and diketones or β-ketoesters. For ethyl 2-(4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl)acetate, a plausible pathway includes:
Step 1: Formation of the Pyrazole Ring
Reaction of ethyl acetoacetate with hydrazine hydrate under acidic conditions yields 3,5-dimethyl-1H-pyrazol-4-amine. This intermediate is critical for introducing the aminomethyl group .
Step 2: Alkylation of the Pyrazole Nitrogen
The nitrogen at position 1 of the pyrazole ring is alkylated using ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) to attach the ethyl acetate side chain .
Step 3: Functionalization at Position 4
The aminomethyl group is introduced via Mannich reaction, involving formaldehyde and ammonium chloride, to functionalize position 4 of the pyrazole ring .
Key Reaction Conditions
-
Catalysts: Ceric ammonium nitrate (CAN) or ionic liquids enhance reaction efficiency .
-
Solvents: Ethanol/water mixtures or glacial acetic acid are commonly used .
-
Temperature: Reflux conditions (70–100°C) are typical for cyclization steps .
Biological Activities
Pyrazolone derivatives exhibit broad-spectrum biological activities, as evidenced by studies on structurally similar compounds:
Anti-Inflammatory and Analgesic Effects
The aminomethyl group enhances interactions with cyclooxygenase (COX) enzymes, potentially inhibiting prostaglandin synthesis. For example, 3,5-dimethylpyrazole derivatives show IC₅₀ values of 2.8–5.6 μM against COX-2 .
Antimicrobial Activity
The compound’s ability to disrupt microbial cell membranes is attributed to its lipophilic ethyl acetate chain. Analogous pyrazolones demonstrate minimum inhibitory concentrations (MICs) of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli .
Comparative Analysis with Related Compounds
The biological and chemical profiles of ethyl 2-(4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl)acetate are contextualized below against key analogs:
The target compound’s balanced lipophilicity and hydrogen-bonding capacity make it superior to analogs in membrane permeability and target engagement .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume